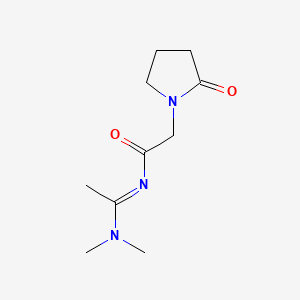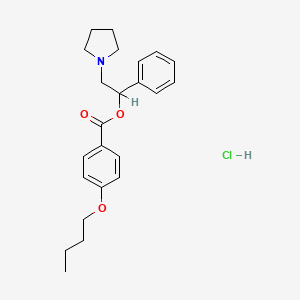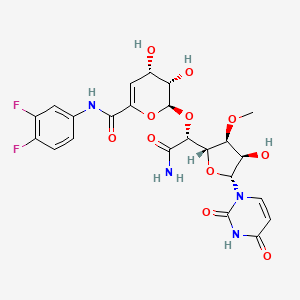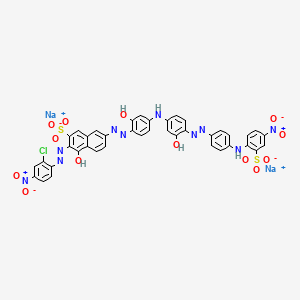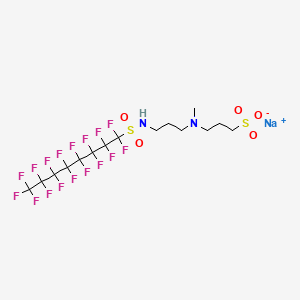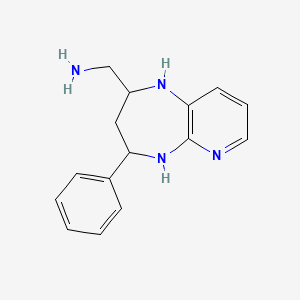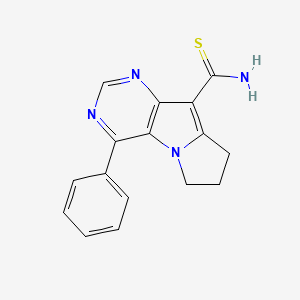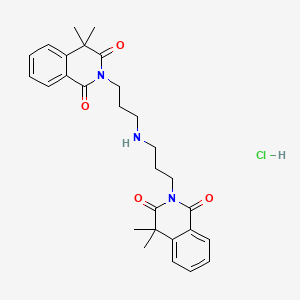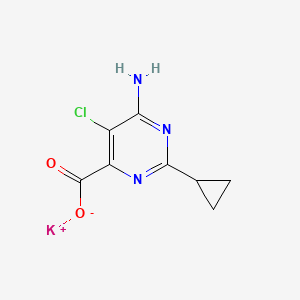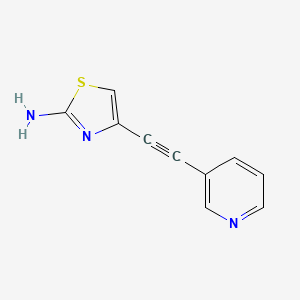
4-(3-Pyridylethynyl)-2-thiazolylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyridylethynyl)-2-thiazolylamine is a heterocyclic compound that features a pyridine ring and a thiazole ring connected by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridylethynyl)-2-thiazolylamine typically involves the coupling of a pyridine derivative with a thiazole derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form the carbon-carbon bond between the pyridine and thiazole rings . The reaction conditions often include the use of a base such as triethylamine or diisopropylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. For example, using phase-transfer catalysts can enhance the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridylethynyl)-2-thiazolylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3-Pyridylethynyl)-2-thiazolylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Pyridylethynyl)-2-thiazolylamine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target . The pyridine and thiazole rings can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Pyridylethynyl)-2-thiazolylamine
- 4-(3-Pyridyl)-2-thiazolylamine
- 4-(3-Pyridylethynyl)-2-thiazole
Uniqueness
4-(3-Pyridylethynyl)-2-thiazolylamine is unique due to the presence of both a pyridine and a thiazole ring connected by an ethynyl group. This structure allows for diverse chemical reactivity and potential biological activity .
Properties
CAS No. |
329205-54-1 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-(2-pyridin-3-ylethynyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-9(7-14-10)4-3-8-2-1-5-12-6-8/h1-2,5-7H,(H2,11,13) |
InChI Key |
BQUGCIBMYSKXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


